molecular formula C28H29ClN4O2 B4342913 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

Cat. No.: B4342913
M. Wt: 489.0 g/mol
InChI Key: NFMPRBIJRGIVPW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a benzimidazole ring, and a piperidine moiety. Its molecular formula is C24H24ClN3O, and it has a molecular weight of 405.92 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the benzimidazole ring: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions.

    Coupling of intermediates: The 4-chlorophenoxyacetic acid is then coupled with the benzimidazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the piperidine moiety: This step involves the reaction of the coupled intermediate with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chlorophenoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler compound with similar functional groups but lacking the benzimidazole and piperidine moieties.

    Benzimidazole: A core structure present in many biologically active compounds.

    1-(2-chloroethyl)piperidine: A compound with a similar piperidine moiety but lacking the benzimidazole and chlorophenoxy groups.

Uniqueness

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4O2/c29-23-11-13-24(14-12-23)35-20-21-7-6-8-22(19-21)27(34)31-28-30-25-9-2-3-10-26(25)33(28)18-17-32-15-4-1-5-16-32/h2-3,6-14,19H,1,4-5,15-18,20H2,(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPRBIJRGIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 5
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

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